molecular formula C7H7NO5S B2916587 5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid CAS No. 2137572-07-5

5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid

Cat. No. B2916587
M. Wt: 217.2
InChI Key: OVMOBCKYMMMKDP-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, reactivity, and spectral properties.


Scientific Research Applications

Catalyst in Cationic Cyclizations

5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid plays a role in chemical synthesis, particularly in cationic cyclizations. Haskins and Knight (2002) demonstrated the effectiveness of sulfonamides, like 5-methylsulfonyl pyridines, in inducing cyclisation reactions to form complex polycyclic systems, which are significant in the development of various pharmaceuticals and complex organic molecules (Haskins & Knight, 2002).

Precursor in Microwave-Assisted Synthesis

Matloobi and Kappe (2007) explored the microwave-assisted synthesis of 2-amino-4-arylpyrimidine derivatives using 2-methylsulfonyl pyrimidines, which can be derived from compounds similar to 5-methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid. This method is significant for rapid and efficient synthesis of pyrimidine derivatives, which are key in pharmaceuticals (Matloobi & Kappe, 2007).

Synthesis of Antihypertensive Agents

Finch et al. (1979) researched the synthesis of various 5-thio-2-pyridinecarboxylic acid derivatives, closely related to 5-methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid, revealing their potential as orally active antihypertensive agents. This shows the compound's relevance in the development of cardiovascular drugs (Finch et al., 1979).

Inhibitor of Prolyl 4-Hydroxylase

Research by Dowell and Hadley (1992) suggests that derivatives of pyridine dicarboxylic acid, structurally similar to 5-methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid, are potent inhibitors of prolyl 4-hydroxylase. These inhibitors play a crucial role in regulating collagen synthesis, and therefore could be significant in treatments related to tissue repair and fibrosis (Dowell & Hadley, 1992).

Antibody Generation for Sulfonamide Antibiotics

Adrián et al. (2009) developed antibodies against 5-[6-(4-aminobenzenesulfonylamino)pyridin-3-yl]-2-methylpentanoic acid, a compound structurally akin to 5-methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid, for the detection of sulfonamide antibiotics in milk. This demonstrates its potential application in food safety and pharmaceutical analysis (Adrián et al., 2009).

Surface Active Agent in Antibacterial Synthesis

El-Sayed (2006) discovered the use of sulfonamide derivatives in synthesizing biologically active heterocycles with antimicrobial activity, which can be used as surface active agents. This highlights the compound's application in developing new antimicrobial agents and surfactants (El-Sayed, 2006).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

5-methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5S/c1-14(12,13)4-2-5(7(10)11)6(9)8-3-4/h2-3H,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMOBCKYMMMKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CNC(=O)C(=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid

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